Propoctamine

Descripción

Overview of Chemical Compound Research and Development Paradigms

The journey of a chemical compound from discovery to application is a complex process guided by evolving research and development paradigms. Historically, many valuable compounds were discovered through the observation of natural phenomena, such as the antimicrobial properties of mold, which famously led to the development of penicillin. libretexts.orgreactgroup.org This era, often termed the "golden age" of antibiotic discovery, relied heavily on screening natural sources for bioactive molecules. news-medical.netpulsus.com

Modern chemical research has shifted towards a more target-driven approach, facilitated by advancements in molecular biology, computational chemistry, and automated high-throughput screening. nso-journal.orgnih.gov The process typically begins with identifying a biological target, such as a specific enzyme or receptor involved in a disease state. nih.gov This is followed by the design or discovery of molecules that can interact with this target. This paradigm shift emphasizes a deep understanding of the underlying biological mechanisms of disease and the use of sophisticated technologies to accelerate the discovery and optimization process. nso-journal.orgoup.com The development of novel analytical techniques is also crucial, allowing for the precise identification, characterization, and quantification of chemical compounds and their metabolites. barr.comepa.gov

Historical Trajectory of Propoctamine's Identification and Initial Chemical Synthesis

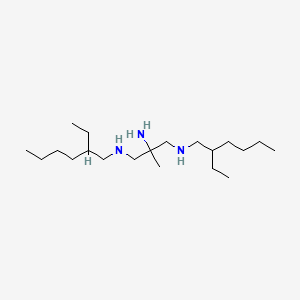

This compound, chemically known as N1,N3-bis(2-ethylhexyl)-2-methylpropane-1,2,3-triamine, emerged within the context of research into antimicrobial agents. jst.go.jpcleanchemlab.com It is recognized as a known impurity and degradation product of Hexetidine (B1673225), a broad-spectrum antiseptic. jst.go.jpcleanchemlab.com The history of amine synthesis dates back to the early days of organic chemistry, with foundational methods such as the reaction of ammonia (B1221849) with alkyl halides. numberanalytics.com Over time, more refined techniques like the Gabriel synthesis were developed to achieve more controlled and selective production of primary amines. britannica.com

While a specific, detailed account of the initial laboratory synthesis of this compound is not extensively documented in publicly available literature, its synthesis can be understood through established principles of amine chemistry. The synthesis of aliphatic amines, such as this compound, has historically been achieved through methods like the alkylation of amines. fishersci.co.ukacs.org The common industrial method for producing aliphatic amines involves the reaction of alcohols with ammonia at high temperatures over metal or metal oxide catalysts. britannica.com Given its structure, the synthesis of this compound would logically involve the reaction of 2-ethylhexylamine (B116587) with a suitable propane-based precursor containing the necessary functional groups for the formation of the triamine structure.

Evolution of Research Perspectives and Methodological Approaches Applied to this compound

Initial research interest in this compound appears to stem from its relationship with Hexetidine and its potential antimicrobial properties. An early study investigated its efficacy against Leptospira canicola in vitro. This type of early-stage research is characteristic of the broader screening efforts to identify new antimicrobial agents.

In more recent times, the primary role of this compound in scientific research has shifted. It is now predominantly utilized as a chemical reference standard. cleanchemlab.com In this capacity, it plays a crucial role in the analytical method development and validation for quality control (QC) during the production of Hexetidine. cleanchemlab.com The availability of well-characterized reference standards is essential for ensuring the purity and consistency of pharmaceutical products.

The methodological approaches applied to the study of this compound have mirrored the general advancements in analytical chemistry. Early studies would have relied on classical analytical techniques. Today, modern analytical laboratories would employ sophisticated methods such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for its identification and quantification. bldpharm.com These techniques provide high levels of sensitivity and specificity, which are critical for impurity profiling in pharmaceutical manufacturing.

Chemical Data of this compound

| Property | Data | Source(s) |

| IUPAC Name | N1,N3-bis(2-ethylhexyl)-2-methylpropane-1,2,3-triamine | cleanchemlab.com |

| Synonyms | Triamine (EP), Hexetidine EP Impurity B | synzeal.com |

| CAS Number | 3687-16-9 | volza.com |

| Molecular Formula | C20H45N3 | synzeal.com |

| Molecular Weight | 327.6 g/mol | synzeal.com |

Propiedades

IUPAC Name |

1-N,3-N-bis(2-ethylhexyl)-2-methylpropane-1,2,3-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H45N3/c1-6-10-12-18(8-3)14-22-16-20(5,21)17-23-15-19(9-4)13-11-7-2/h18-19,22-23H,6-17,21H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STNVDPRWLDHKCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CNCC(C)(CNCC(CC)CCCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H45N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90958066 | |

| Record name | N~1~,N~3~-Bis(2-ethylhexyl)-2-methylpropane-1,2,3-triamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90958066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3687-16-9 | |

| Record name | Propoctamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003687169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~1~,N~3~-Bis(2-ethylhexyl)-2-methylpropane-1,2,3-triamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90958066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3687-16-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propoctamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ES8LGA4CLQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Propoctamine

Retrosynthetic Analysis of Propoctamine's Molecular Architecture

A retrosynthetic analysis of this compound, N¹,N³-bis(2-ethylhexyl)-2-methyl-1,2,3-propanetriamine, suggests logical disconnection points at the carbon-nitrogen bonds. The molecule is symmetrical, featuring two 2-ethylhexylamino groups attached to a central 2-methylpropane-1,3-diamine backbone.

The primary disconnection would involve breaking the C-N bonds formed between the 1,3-positions of the propane backbone and the nitrogen atoms of the two 2-ethylhexylamine (B116587) moieties. This approach simplifies the molecule into two key synthons: a 2-methyl-1,3-diaminopropane derivative and two equivalents of a 2-ethylhexyl electrophile. A plausible synthetic equivalent for the latter would be 2-ethylhexyl bromide or a similar halogenated alkane.

A further disconnection of the 2-methyl-1,3-diaminopropane synthon could lead back to simpler, more readily available starting materials, such as derivatives of malonic acid or 2-methylpropane.

Novel Synthetic Routes and Advanced Methodologies for this compound Production

While specific, novel synthetic routes exclusively for this compound are not well-documented, one can extrapolate potential methods based on standard organic synthesis techniques for forming C-N bonds.

Multi-step Organic Synthesis Approaches to this compound

A plausible multi-step synthesis could commence with a doubly functionalized propane derivative. For instance, 1,3-dibromo-2-methylpropane could serve as a key intermediate. The synthesis would likely proceed via a nucleophilic substitution reaction where the dibromide is treated with an excess of 2-ethylhexylamine. The use of a base would be necessary to neutralize the hydrobromic acid formed during the reaction.

Table 1: Potential Reagents for Multi-step Synthesis

| Reactant 1 | Reactant 2 | Solvent | Base |

| 1,3-dibromo-2-methylpropane | 2-ethylhexylamine | Dichloromethane | Triethylamine |

| 2-methyl-1,3-propanediol (after conversion to a ditosylate) | 2-ethylhexylamine | Acetonitrile | Potassium Carbonate |

Alternatively, a reductive amination pathway could be employed. This would involve the reaction of a suitable dicarbonyl compound, such as 2-methylmalonaldehyde, with 2-ethylhexylamine in the presence of a reducing agent like sodium borohydride or hydrogen gas with a catalyst.

Catalytic Methodologies and Mechanistic Investigations in this compound Synthesis

The synthesis of this compound could potentially benefit from catalytic approaches to C-N bond formation. Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be theoretically applied. This would involve the coupling of an aryl or alkyl halide (or pseudohalide) with an amine in the presence of a palladium or copper catalyst. In this context, a doubly activated 2-methylpropane substrate could be coupled with 2-ethylhexylamine.

Mechanistically, these reactions typically involve an oxidative addition, ligand exchange, and reductive elimination cycle at the metal center. The specific ligand choice on the metal catalyst would be crucial for achieving high yields and selectivity.

Principles of Green Chemistry and Sustainable Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound would involve several considerations. The ideal synthesis would utilize non-toxic, renewable starting materials and solvents. For instance, solvents derived from biomass could be explored.

Atom economy would be a key metric, favoring reactions where the majority of atoms from the reactants are incorporated into the final product. Catalytic methods are often advantageous in this regard as they reduce the need for stoichiometric reagents. Furthermore, minimizing energy consumption by conducting reactions at lower temperatures and pressures would contribute to a more sustainable process.

Preparation and Characterization of this compound Analogues and Derivatives

The synthesis of this compound analogues and derivatives can be envisioned through the modification of either the alkyl chains or the central propane backbone.

Strategies for Structural Modification and Functional Group Interconversion

To create analogues, one could vary the structure of the alkylamine used in the synthesis. Instead of 2-ethylhexylamine, other primary or secondary amines with different chain lengths, branching, or cyclic structures could be employed. This would lead to a library of this compound derivatives with potentially different physical and chemical properties.

Functional group interconversion could be performed on the this compound molecule itself, although its saturated alkyl structure limits the possibilities. If a derivative were synthesized with functional handles, such as hydroxyl or ester groups on the alkyl chains, a wider range of transformations would be possible.

Table 2: Potential this compound Analogues

| Backbone | Amine Component | Resulting Analogue |

| 2-methyl-1,3-propanediamine | Cyclohexylamine | N¹,N³-dicyclohexyl-2-methyl-1,2,3-propanetriamine |

| 2-methyl-1,3-propanediamine | Benzylamine | N¹,N³-dibenzyl-2-methyl-1,2,3-propanetriamine |

| 2-methyl-1,3-propanediamine | n-Octylamine | N¹,N³-di-n-octyl-2-methyl-1,2,3-propanetriamine |

The characterization of these new compounds would rely on standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy to confirm their structures.

Stereoselective Synthesis of this compound Isomers and Enantiomers

This compound, chemically known as N1,N3-Bis(2-ethylhexyl)-2-methyl-1,2,3-propanetriamine, possesses chiral centers, making the existence of various stereoisomers and enantiomers theoretically possible. However, a comprehensive search of scientific databases and chemical literature did not yield any studies focused on the stereoselective synthesis of these specific isomers.

Generally, the stereoselective synthesis of complex amines involves the use of chiral auxiliaries, asymmetric catalysts, or chiral starting materials to control the three-dimensional arrangement of atoms in the final product. Methodologies such as asymmetric reduction, alkylation, and amination are commonly employed to achieve high enantiomeric or diastereomeric purity. In the context of this compound, this would involve the controlled formation of the stereocenters at the 2-ethylhexyl moieties and potentially at the central propanetriamine backbone.

While these general principles of stereoselective synthesis are well-established, their specific application to the synthesis of this compound isomers has not been reported in the accessible scientific literature. Consequently, there are no detailed research findings, reaction schemes, or data tables available to populate this section.

Chemoenzymatic and Biocatalytic Approaches to this compound Derivatization

Chemoenzymatic and biocatalytic methods offer powerful tools for the selective modification of chemical compounds under mild and environmentally benign conditions. Enzymes such as lipases, proteases, and transaminases are often used to catalyze reactions with high regio- and stereoselectivity, which can be difficult to achieve through traditional chemical methods.

In the context of this compound, such approaches could theoretically be employed for various derivatization reactions, including:

Selective acylation or deacylation of the amino groups to introduce new functional moieties.

Kinetic resolution of a racemic mixture of this compound to isolate specific enantiomers.

Oxidation or reduction at specific positions within the molecule.

However, a diligent search of the literature revealed no published research on the application of chemoenzymatic or biocatalytic strategies for the derivatization of this compound. There are no available studies detailing the use of specific enzymes, reaction conditions, or the resulting derivatives of this compound. As a result, no research findings or data tables can be presented for this topic.

Molecular Interactions and Biochemical Mechanisms of Propoctamine

Protamine-Target Receptor/Enzyme Binding Studies (In Vitro and In Silico)

Protamine's unique structure, rich in arginine residues, facilitates its interaction with various biological targets. Research has focused on characterizing the specifics of these binding events, including affinity, selectivity, and the kinetics of these interactions.

Studies have demonstrated that protamine exhibits selective binding to certain G protein-coupled receptors (GPCRs). A notable example is its interaction with the apelin receptor (APJ), where it acts as a full antagonist nih.gov. In vitro assays using U2OS cells stably expressing the human APJ receptor have shown that protamine can displace the binding of apelin-13 in a dose-dependent manner nih.gov. The affinity of protamine for the APJ receptor has been quantified with a Ki value of 390 nM nih.gov.

Furthermore, protamine has been identified as a negative allosteric modulator of muscarinic acetylcholine receptors, with a marked selectivity for the M1 and M2 subtypes over M3, M4, and M5 nih.gov. This selectivity is significant as it suggests a more targeted interaction than a simple non-specific electrostatic binding. The interaction is characterized by a concentration-dependent decrease in the affinity of the primary ligand, N-[3H]methylscopolamine ([3H]NMS) nih.gov. The polycationic nature of protamine, particularly its arginine residues, plays a crucial role in this allosteric interaction nih.gov.

A GPCR profiling panel assessing the antagonist activity of protamine on various Gq- and Gi/o-coupled receptors revealed no significant effect on several receptors, including the AT1a receptor, vasopressin V1a receptor, and oxytocin receptor. However, it did show inhibitory activity on the CXCR4 receptor, inhibiting SDF-1α activity by 88% nih.gov.

| Target Receptor/Enzyme | Ligand | Cell Line/System | Assay Type | Binding Affinity/Inhibition |

| Apelin Receptor (APJ) | Protamine | U2OS cells expressing hAPJ | Competitive Radioligand Binding | Ki = 390 nM nih.gov |

| Muscarinic Receptors (M1, M2) | Protamine | Chinese hamster ovary cells | Allosteric Modulation Assay | Selective negative allosteric modulator nih.gov |

| CXCR4 Receptor | Protamine | In vitro assay | Antagonist Activity Assay | 88% inhibition of SDF-1α activity nih.gov |

| Plasma Carboxypeptidase N (CPN) | Protamine | Human plasma | Enzyme Inhibition Assay | IC50 = 3.2 x 10-7 M |

This table summarizes the binding affinity and inhibitory concentrations of protamine for various target receptors and enzymes as determined by in vitro studies.

The kinetics of protamine's interaction with its targets provide further insight into its mechanism of action. In studies of muscarinic receptors, protamine was found to decelerate the dissociation of [3H]NMS in a concentration-dependent manner nih.gov. This slowing of the dissociation rate of the primary ligand is a characteristic feature of allosteric modulators.

Kinetic studies on the interaction of protamine 1 (P1) with individual DNA molecules have revealed that the number of clustered arginine residues is a key determinant of the stability of the DNA-protamine complex nih.gov. These studies have shown that protamine sequences containing two or more anchoring domains have an off-rate that is at least three orders of magnitude slower than those with a single domain, indicating a very stable interaction nih.gov. While these studies focus on DNA, they highlight the kinetic principles that may govern protamine's interaction with other negatively charged biological molecules.

Protamine's interaction with muscarinic receptors serves as a prime example of its allosteric modulatory capabilities. It binds to a secondary site on the receptor, distinct from the primary acetylcholine binding site, and induces a conformational change that negatively affects the binding of the primary ligand nih.gov. This is evidenced by the observation that protamine's inhibition of [3H]NMS binding at equilibrium displays a distinct plateau, which increases in magnitude at higher ligand concentrations nih.gov. This behavior deviates from a simple competitive binding model and is characteristic of allosteric modulation nih.gov. The arginine residues of protamine are critical for this interaction, as poly-L-arginine was found to mimic the allosteric effects of protamine nih.gov.

The molecular mechanism of allosteric modulation of muscarinic receptors is thought to involve changes in the orientation of the transmembrane domains, particularly TM3 and TM6, which are crucial for the binding of orthosteric ligands nih.gov. Allosteric modulators, by binding to the extracellular vestibule of the receptor, can induce conformational changes that alter the accessibility and affinity of the orthosteric binding site nih.gov.

Elucidation of Signaling Pathway Perturbations by Protamine (In Vitro Models)

Protamine's binding to cell surface receptors can trigger or inhibit downstream intracellular signaling cascades, leading to a variety of cellular responses. In vitro models have been instrumental in dissecting these effects.

Protamine has been shown to significantly perturb signaling pathways associated with the apelin receptor (APJ). As an antagonist of APJ, protamine abolishes apelin-induced G-protein activation and β-arrestin recruitment nih.gov. Specifically, it acts as an inverse agonist on the Gi-protein-mediated cAMP pathway, increasing cAMP accumulation induced by forskolin with an EC50 of 820 nM nih.gov. Furthermore, protamine dose-dependently blocks the effects of apelin on this pathway with an IC50 of 462 nM nih.gov.

Downstream of the G-protein pathway, protamine has been observed to inhibit the activation of the MAPK (ERK1/2) and Akt signaling pathways induced by apelin nih.gov. While protamine itself does not induce the phosphorylation of ERK or Akt, its inhibitory effect on apelin-induced activation demonstrates its ability to modulate these critical cell signaling pathways nih.gov.

There is also evidence that heparin-protamine complexes can activate the classical complement pathway in vitro, a process that is partially dependent on C-reactive protein (CRP) revvity.com. This indicates a potential for crosstalk between the coagulation system and the innate immune response mediated by protamine.

The primary and most well-understood role of protamine in relation to gene expression is its function in chromatin condensation during spermatogenesis, which leads to a near-complete silencing of transcription biorxiv.org. This process involves the replacement of histones with protamines, resulting in a highly compacted and transcriptionally inactive state of DNA biorxiv.orgnih.gov.

Furthermore, studies have shown that the activation of the PRM1 gene in tumorigenic cells can lead to transcriptional silencing and a reduction in cell proliferation frontiersin.org. This effect is attributed to the tight packaging of DNA by the newly expressed protamine, which prevents gene transcription frontiersin.org. These findings highlight the potent ability of protamine to regulate gene expression at a global level through chromatin condensation.

Propoctamine: Uncharted Territory in Cellular and Molecular Research

Scientific inquiry into the chemical compound this compound, identified by its CAS number 3687-16-9 and molecular formula C₂₀H₄₅N₃, has yet to venture into the intricate realms of its molecular interactions and influence on fundamental cellular processes. Despite its documented existence as a hydrolysis product of the antimicrobial drug hexetidine (B1673225), a thorough review of available scientific literature reveals a significant gap in our understanding of its biochemical mechanisms and cellular effects.

Currently, there is no published research detailing the molecular interactions of this compound, including any investigations into the protein post-translational modifications it may induce. The scientific community has not yet explored how this compound might alter protein function through modifications such as phosphorylation, acetylation, or ubiquitination, which are critical for regulating cellular signaling and function.

Similarly, the influence of this compound on fundamental cellular processes within an in vitro context remains uninvestigated. There are no available mechanistic studies on its effects on cellular viability and proliferation. Consequently, data on its potential to promote or inhibit cell growth, or the molecular pathways it might engage to do so, are absent from the scientific record.

Furthermore, the impact of this compound on programmed cell death and cellular recycling pathways has not been a subject of scientific inquiry. There is no pathway analysis available regarding its potential to induce apoptosis, necrosis, or autophagy. The intricate signaling cascades that govern these essential cellular functions have not been examined in the presence of this compound.

Finally, the interrogation of cellular metabolism pathways and bioenergetics in relation to this compound is another area devoid of research. How this compound might affect a cell's ability to produce and utilize energy, or its impact on key metabolic pathways such as glycolysis and oxidative phosphorylation, remains unknown.

Structure Activity Relationships Sar and Computational Chemistry of Propoctamine

Computational Modeling of Propoctamine-Target Interactions:This section would have employed computational techniques to simulate and analyze the interaction between this compound and its putative biological target at a molecular level.

Free Energy Perturbation and Binding Energy Calculations:These advanced computational methods provide quantitative estimates of the binding affinity between a ligand and its target. Free energy perturbation (FEP) is a rigorous technique used to calculate the relative binding affinities of two similar ligands, offering valuable guidance for lead optimization.

The absence of any data on "this compound" in the public domain prevents any of the above analyses from being performed. It is possible that "this compound" is a novel, unpublished compound, a proprietary molecule not yet disclosed, or a misnomer for another chemical entity. Without a defined chemical structure, it is impossible to initiate any meaningful SAR or computational investigation.

Analytical Methodologies for Propoctamine Research

Spectroscopic Characterization Methods for Propoctamine

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: Infrared spectroscopy is a technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation at specific wavelengths. Different chemical bonds absorb IR radiation at characteristic frequencies, producing a unique spectral fingerprint. For this compound, as a triamine with alkyl chains, IR spectroscopy would be expected to reveal absorption bands corresponding to:

C-H stretching vibrations: Typically observed in the region of 2850-3000 cm⁻¹. The presence of multiple ethylhexyl groups would contribute significantly to these signals.

C-N stretching vibrations: Amines generally show C-N stretching bands in the region of 1000-1350 cm⁻¹. The presence of primary and secondary amine groups in this compound would lead to characteristic absorptions in this range.

N-H stretching vibrations: If primary or secondary amine groups are present and not involved in strong hydrogen bonding, N-H stretching bands might appear around 3300-3500 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is primarily used to identify and quantify compounds that possess chromophores – molecular functional groups that absorb UV-Vis light, typically due to the presence of conjugated pi systems or lone pairs of electrons in specific electronic environments. This compound, being an aliphatic triamine, does not possess extensive conjugated systems or strong chromophores. Therefore, it is expected to exhibit minimal absorption in the visible region and only weak absorptions in the UV region, likely due to n→π* transitions of the nitrogen lone pairs, if any technologynetworks.comwikipedia.orgdenovix.com.

Research Findings and Data Tables: No specific IR or UV-Vis spectral data or detailed research findings for this compound were identified in the search results. Consequently, a data table detailing specific absorption peaks or functional group assignments for this compound using these techniques cannot be provided.

Advanced Hyphenated Techniques for this compound Analysis in Research Matrices

Hyphenated techniques combine the separation power of chromatography or electrophoresis with the detection capabilities of mass spectrometry, offering enhanced sensitivity, specificity, and structural information.

LC-MS/MS for Metabolite Identification (in vitro chemical transformations) and Trace Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful analytical tool for separating, identifying, and quantifying compounds in complex mixtures. It is particularly effective for non-volatile and thermally labile compounds. The technique involves separating analytes using liquid chromatography (LC), followed by ionization and detection by mass spectrometry (MS). Tandem mass spectrometry (MS/MS) provides further structural information through fragmentation analysis, making it ideal for metabolite identification and trace analysis.

Potential Application to this compound: LC-MS/MS could be employed to identify potential metabolites of this compound resulting from in vitro chemical transformations. By subjecting this compound to simulated biological or chemical degradation conditions, LC-MS/MS could separate and detect any resulting breakdown products or modified species. Its high sensitivity would also make it suitable for trace analysis of this compound in various matrices, such as during its synthesis or in formulation studies. The technique would allow for the determination of molecular weight and characteristic fragmentation patterns, aiding in the structural elucidation of any identified compounds nih.govchromsystems.comfaa.gov.

Research Findings and Data Tables: While LC-MS/MS is widely used for various compounds, including other amines and peptides like protamine nih.govnih.govgoogle.comnifdc.org.cn, specific research findings or data tables detailing the LC-MS/MS analysis of this compound, particularly concerning its in vitro chemical transformations or trace analysis, were not found.

GC-MS for Complex Mixture Analysis and Volatile Component Profiling

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used technique for the separation and identification of volatile and semi-volatile organic compounds. It involves separating analytes based on their boiling points and polarity using gas chromatography (GC), followed by ionization and detection by mass spectrometry (MS). GC-MS is particularly valuable for analyzing complex mixtures and profiling volatile components.

Potential Application to this compound: this compound, with its molecular weight of 327.60 and relatively long alkyl chains, might require derivatization to increase its volatility and thermal stability for effective GC-MS analysis. If derivatized appropriately, GC-MS could be used to analyze this compound within complex mixtures, potentially during synthesis or purification stages. It would provide information on its retention time and mass spectrum, aiding in its identification and quantification. This technique is commonly applied to analyze a broad range of organic compounds, including those found in natural products or industrial samples nih.govmdpi.comresearchgate.netmdpi.com.

Research Findings and Data Tables: No specific research findings or data tables detailing the GC-MS analysis of this compound were identified in the search results.

Capillary Electrophoresis-Mass Spectrometry (CE-MS) for Charge-Based Separations

Capillary Electrophoresis-Mass Spectrometry (CE-MS): CE-MS is a powerful hyphenated technique that combines the high separation efficiency of capillary electrophoresis (CE) with the sensitive detection of mass spectrometry (MS). CE separates analytes based on their charge-to-size ratio in an electric field, making it particularly suitable for charged molecules such as peptides, proteins, and small ions. The coupling with MS allows for sensitive detection and structural characterization of the separated species.

Potential Application to this compound: Given that this compound is a triamine, it possesses basic nitrogen atoms that can be protonated under acidic or neutral pH conditions, rendering it a charged species. This property makes this compound a potential candidate for analysis by CE-MS. The technique could be used to separate this compound from other charged species in a mixture based on its electrophoretic mobility. The subsequent MS detection would provide its mass-to-charge ratio, contributing to its identification and quantification. CE-MS is a valuable tool for analyzing complex biological samples and identifying biomarkers nih.govyoutube.comnih.govyoutube.com. Studies have utilized CE-MS for the analysis of peptides, including protamine nih.gov.

Research Findings and Data Tables: No specific research findings or data tables detailing the CE-MS analysis of this compound were found in the provided search results.

Pre Clinical Research Avenues and Mechanistic Investigations of Propoctamine in Vitro and Ex Vivo Focus

In Vitro Pharmacological Profiling of Propoctamine

In vitro studies, which are conducted in a controlled environment outside of a living organism, are fundamental in early-stage drug discovery to determine the pharmacological profile of a compound. This typically involves a battery of tests to understand how the substance interacts with various biological targets.

Comprehensive Receptor Binding and Functional Assays

Receptor binding assays are used to determine if and how strongly a compound binds to specific receptors. molbase.cnslideshare.net These assays often use radiolabeled ligands to compete with the test compound, allowing for the calculation of binding affinity (Ki) or the concentration at which 50% of the binding is inhibited (IC50). slideshare.net Functional assays, on the other hand, assess the physiological response that occurs after a compound binds to a receptor, determining whether it acts as an agonist (activates the receptor), antagonist (blocks the receptor), or has other modulatory effects. ebi.ac.uk

Despite a thorough search, no studies detailing the receptor binding profile or functional activity of this compound at any specific receptor have been identified in the available scientific literature.

Table 1: Hypothetical Receptor Binding Affinity of this compound (No data available)

| Receptor Target | Binding Affinity (Ki) | Assay Type |

|---|---|---|

| Data not available | Data not available | Data not available |

Table 2: Hypothetical Functional Activity of this compound (No data available)

| Receptor Target | Functional Effect | EC50/IC50 |

|---|---|---|

| Data not available | Data not available | Data not available |

Enzyme Inhibition/Activation Studies in Isolated Systems

These assays measure a compound's ability to interfere with or enhance the activity of specific enzymes. wikipedia.orgscispace.com Understanding a compound's effect on enzymes is critical, as many drugs exert their effects by inhibiting enzymes involved in disease pathways. nih.gov These studies can determine the type of inhibition (e.g., competitive, non-competitive) and the potency of the inhibitory effect (IC50 value). scispace.com

No publicly available data exists on the effects of this compound on any specific enzymes.

Table 3: Hypothetical Enzyme Inhibition Profile of this compound (No data available)

| Enzyme Target | Type of Inhibition/Activation | IC50/EC50 |

|---|---|---|

| Data not available | Data not available | Data not available |

Cell-Based Assays for Specific Biological Activities and Pathway Modulation

Cell-based assays provide a more complex biological system than isolated receptors or enzymes to study a compound's effects. researchgate.netintertech24.pl These assays can be used to investigate a wide range of cellular processes, including cell viability, proliferation, cytotoxicity, and the modulation of specific signaling pathways. intertech24.plwikipedia.org They serve as a crucial step to bridge the gap between molecular-level interactions and whole-organism effects. bldpharm.com

There are no published studies that have utilized cell-based assays to investigate the biological activities or pathway modulation effects of this compound.

Ex Vivo Studies on this compound's Biochemical and Cellular Effects

Ex vivo studies use tissues taken from a living organism and studied in an artificial environment. These methods preserve the tissue architecture and cellular interactions, offering a more physiologically relevant model than in vitro cell cultures. wikipedia.org

Utilization of Tissue Slice Preparations for Mechanistic Analysis

Precision-cut tissue slices are a common ex vivo technique where thin slices of an organ are kept viable in a culture medium. This method allows for the study of a compound's effect on different cell types within their natural microenvironment. It is a valuable tool for investigating metabolism, toxicity, and the efficacy of drugs in specific tissues.

No research has been published detailing the use of tissue slice preparations to analyze the mechanistic effects of this compound.

Organ Bath Studies for Functional Assessment of Isolated Tissues

Organ bath studies are a classic pharmacological technique used to assess the effect of a compound on the function of an isolated organ or tissue, such as smooth muscle contraction or relaxation. Tissues like the ileum, trachea, or blood vessels are suspended in a bath containing a physiological solution, and their responses to the addition of a drug are measured. This allows for the determination of a compound's potency and efficacy in a functional tissue system.

There is no information available in the scientific literature regarding organ bath studies conducted with this compound.

Table 4: Hypothetical Organ Bath Study Results for this compound (No data available)

| Tissue Preparation | Measured Response | Potency (EC50/IC50) |

|---|---|---|

| Data not available | Data not available | Data not available |

Application of Primary Cell Culture Models in Mechanistic Research

In the pre-clinical investigation of a novel compound like this compound, primary cell cultures serve as a crucial tool for elucidating its biological effects in a physiologically relevant context. sigmaaldrich.comfacellitate.com Unlike immortalized cell lines, primary cells are isolated directly from tissues and retain many of the key characteristics of their tissue of origin, offering a more accurate model of in vivo cellular responses. mdpi.comcriver.com The application of primary cell models in the mechanistic research of this compound would involve several key stages.

Initially, a variety of primary cell types would be selected based on the putative target or therapeutic area of interest. For instance, if this compound is hypothesized to have neuroactive properties, primary cortical neurons, hippocampal neurons, or mixed glial cultures would be utilized. nih.gov Similarly, for cardiovascular research, human umbilical vein endothelial cells (HUVEC) or primary cardiac myocytes would be appropriate models. sigmaaldrich.com The investigation would focus on assessing the impact of this compound on fundamental cellular processes such as proliferation, differentiation, and apoptosis. Techniques like immunocytochemistry, flow cytometry, and gene expression analysis (e.g., qPCR or RNA-seq) would be employed to measure changes in cell phenotype and function upon exposure to the compound.

Ex vivo models, which involve the use of fresh tissue slices or whole organs cultured outside the body, could further bridge the gap between in vitro cell culture and in vivo studies. For example, the effects of this compound could be studied on organotypic brain slices to understand its impact on synaptic plasticity or on isolated, perfused organs to assess tissue-level responses. These models maintain the complex three-dimensional architecture and cellular heterogeneity of the native tissue, providing valuable insights into the compound's mechanism of action in a more integrated biological system. facellitate.comeppendorf.com

Mechanistic Studies on this compound's Potential Research Applications

This compound as a Chemical Probe for Illuminating Biological Pathways

A chemical probe is a small molecule used to study and manipulate biological systems by selectively interacting with a specific protein target. upenn.eduopentargets.org For this compound to be considered a valuable chemical probe, it would need to exhibit high potency and selectivity for its intended molecular target. opentargets.org Mechanistic investigations would first involve identifying the protein(s) with which this compound interacts. This is often achieved through techniques like activity-based protein profiling (ABPP), where a modified version of the probe is used to label its binding partners in cell lysates or living cells. cravattlab.com

Once the target is identified, this compound could be used to dissect the function of this protein and its role within broader biological pathways. nih.gov For example, if this compound selectively inhibits a particular kinase, researchers could use it to study the downstream signaling events regulated by that kinase in various cellular contexts. By observing the phenotypic consequences of target engagement by this compound in a time- and concentration-dependent manner, scientists can infer the function of the target protein in processes like cell cycle progression, metabolism, or immune signaling. opentargets.org The development of a structurally similar but biologically inactive control compound would be essential to ensure that the observed effects are specifically due to the inhibition of the intended target. eubopen.org

Role of this compound as a Reference Compound in Assay Development and Standardization

In drug discovery and biomedical research, reference compounds are critical for validating and standardizing new biological assays. wehi.edu.aubebpa.org If this compound were established to have a consistent and well-characterized biological activity, it could serve as a positive control or reference standard. For instance, in a high-throughput screening (HTS) campaign designed to find new inhibitors of a specific enzyme, this compound (as a known inhibitor) would be used to define the upper limit of the assay signal (100% inhibition). vichemchemie.comevotec.com

The process of qualifying this compound as a reference compound would involve rigorous testing to ensure its purity, stability, and batch-to-batch consistency. wehi.edu.au Its potency (e.g., IC50 or EC50) would be precisely determined across various experimental conditions. This data is crucial for setting quality control parameters for the assay, ensuring its robustness and reproducibility over time. bebpa.orgbmglabtech.com By including this compound in every assay plate, researchers can monitor the assay's performance and normalize the data, which allows for the reliable comparison of results generated on different days or in different laboratories.

Table 1: Hypothetical Parameters for this compound as a Reference Compound

| Parameter | Hypothetical Value/Specification | Purpose in Assay Development |

| Purity | >98% (by HPLC) | Ensures activity is due to the compound itself and not impurities. |

| Target | Enzyme X | Defines the specific assay in which it is a valid reference. |

| Potency (IC50) | 50 nM | Used to establish the dynamic range and sensitivity of the assay. |

| Mechanism | Competitive Inhibitor | Provides a benchmark for comparing new potential inhibitors. |

| Solubility | >100 µM in DMSO | Ensures it can be used at effective concentrations in the assay buffer. |

Exploration of this compound's Potential as a Precursor or Intermediate in Chemical Synthesis

In synthetic chemistry, a precursor is a compound that participates in a chemical reaction that produces another compound. wikipedia.org The potential of this compound as a precursor would depend entirely on its chemical structure and the reactivity of its functional groups. If this compound possesses a unique or complex scaffold, it could be a valuable starting material for the synthesis of a range of new chemical entities. nih.govucl.ac.uk

Future Directions and Emerging Research Themes for Propoctamine

Integration of Omics Technologies in Propoctamine Research

The integration of various "omics" technologies offers a powerful paradigm for dissecting the complex biological interactions of this compound. This multi-layered approach promises to move beyond single-molecule studies to a comprehensive systems-level understanding of its effects.

Proteomics and Metabolomics for Comprehensive Mechanistic Insight

Future research will increasingly leverage proteomics and metabolomics to provide granular insights into this compound's mechanism of action. Proteomics, the large-scale study of proteins, can identify specific protein targets, signaling pathways, and protein modifications influenced by this compound. Metabolomics, the study of small molecules (metabolites), will map the metabolic pathways affected, revealing how this compound alters cellular biochemistry and energy production nih.govrevespcardiol.orgnih.govfrontiersin.orgmdpi.com. By combining these approaches, researchers can create a holistic view of this compound's impact on cellular function, identify key biomarkers for its activity, and potentially uncover novel therapeutic targets or mechanisms of resistance nih.govrevespcardiol.orgfrontiersin.org. For instance, studies could investigate how this compound perturbs specific metabolic networks, leading to changes in protein expression patterns that are indicative of its biological activity.

Transcriptomics for Identifying Gene Expression Signatures

Transcriptomics, the study of the complete set of RNA transcripts produced by a cell or organism, will be crucial for understanding the transcriptional landscape altered by this compound nih.govsyncell.commdpi.comnih.govfrontiersin.orgmdpi.comelifesciences.orgelifesciences.org. By analyzing changes in gene expression profiles, researchers can identify specific genes or gene networks that are upregulated or downregulated in response to this compound. These "gene expression signatures" can reveal the cellular pathways involved in this compound's effects, predict cellular responses, and potentially serve as indicators of efficacy or toxicity in experimental models. For example, identifying a signature of genes involved in inflammatory pathways could suggest this compound's role in modulating such processes.

Advanced Delivery Systems for Experimental Research with this compound (In Vitro and Ex Vivo)

Developing sophisticated delivery systems is paramount for precise and controlled experimental studies of this compound, particularly in in vitro and ex vivo settings. These systems aim to enhance cellular uptake, target specific cell types or tissues, and control the release kinetics of this compound.

Nanoparticle-Based Delivery Strategies for Cellular Studies

Nanoparticle-based delivery systems, including polymeric nanoparticles and lipid-based nanoparticles, are emerging as key tools for delivering this compound to cells in experimental settings diversatechnologies.comnih.govnih.govmdpi.comdovepress.com. These engineered carriers can protect this compound from degradation, improve its solubility, and facilitate its entry into cells. Future research will focus on designing nanoparticles with specific surface modifications to target particular cell types or cellular compartments, thereby enabling more precise investigations into this compound's effects at the cellular level. For example, nanoparticles functionalized with specific ligands could be used to deliver this compound exclusively to cells expressing a particular surface receptor.

Liposomal Formulations for Enhanced Experimental Control and Targeting

Liposomes, as a versatile class of lipid-based vesicles, offer significant advantages for delivering this compound experimentally oddl.fidovepress.comunibo.itijddr.innih.govresearchgate.net. Their ability to encapsulate both hydrophilic and hydrophobic molecules, coupled with their biocompatibility, makes them ideal for controlled delivery. Future research directions include the development of actively targeted liposomes, such as those modified with antibodies or specific peptides, to deliver this compound to defined cellular populations or tissue sites in vitro or ex vivo. Furthermore, stimuli-responsive liposomes that release this compound under specific environmental cues (e.g., pH, temperature) could provide enhanced experimental control and allow for the investigation of this compound's effects under precisely modulated conditions.

Collaborative Research Models and Data Sharing Initiatives in this compound Research

The complexity of this compound research necessitates robust collaborative models and proactive data-sharing initiatives. Interdisciplinary collaboration, bringing together chemists, biologists, pharmacologists, and data scientists, is essential for a comprehensive understanding of the compound pv-r.comeuropa.euinsight7.iodatacollaboratives.orgoclc.org. Such partnerships can accelerate the pace of discovery by pooling expertise, resources, and diverse datasets. Establishing open data repositories and standardized data-sharing protocols will be critical for validating findings, enabling meta-analyses, and fostering a global research community focused on this compound. This collaborative environment will allow researchers to build upon each other's work, identify convergent trends, and ultimately expedite the translation of experimental findings into broader applications.

Unexplored Research Avenues and Hypothetical Applications (Non-Clinical Contexts)

While this compound (CAS: 3687-16-9), chemically known as N1,N3-Bis(2-ethylhexyl)-2-methyl-1,2,3-propanetriamine, has been identified primarily as a hydrolysis product of the antimicrobial drug hexetidine (B1673225) and as an intermediate in pharmaceutical synthesis chemsrc.comlookchem.comchemicalbook.com, its inherent chemical structure suggests a range of potential, yet largely unexplored, applications in non-clinical domains. The presence of multiple amine functionalities, coupled with the hydrophobic nature of the bis(2-ethylhexyl) substituents, presents opportunities for its utilization in materials science, catalysis, and specialty chemical development. These avenues remain largely speculative, requiring dedicated research to validate their feasibility and efficacy.

Unexplored Research Avenues:

Materials Science and Polymer Chemistry: The triamine structure of this compound offers potential as a cross-linking agent or a monomer in the synthesis of novel polymers. Its bulky, branched alkyl chains could impart unique physical properties, such as increased flexibility, solubility in organic solvents, or modified surface characteristics, to polymer matrices. Research could focus on its incorporation into epoxy resins, polyurethanes, or polyamides to enhance thermal stability, mechanical strength, or chemical resistance for industrial applications. Furthermore, its potential as a surface modifier for creating functionalized coatings with tailored adhesion or anti-corrosion properties warrants investigation.

Catalysis and Coordination Chemistry: The multiple nitrogen atoms in this compound, with their available lone pairs of electrons, suggest a capacity for coordinating with metal ions. This characteristic could position this compound as a novel ligand in homogeneous catalysis. Investigating its efficacy in supporting transition metal catalysts for reactions such as hydrogenation, oxidation, or polymerization could reveal new catalytic systems with potentially improved selectivity or activity. Additionally, the basic nature of the amine groups might lend itself to applications in organocatalysis, facilitating various organic transformations without the need for metal catalysts.

Separation Science and Environmental Remediation: The chelating potential of this compound could be leveraged for the selective adsorption or extraction of specific metal ions from industrial wastewater or contaminated environmental matrices. Its amphiphilic nature, arising from the polar amine head groups and non-polar alkyl tails, might also make it suitable for developing novel surfactants or emulsifiers for industrial formulations, or as a component in advanced separation membranes.

Specialty Chemicals and Additives: this compound could serve as a building block for synthesizing specialized chemicals. Its structure might be amenable to derivatization for applications as, for instance, corrosion inhibitors in industrial lubricants or coatings, or as additives in fuel formulations to improve performance characteristics.

Hypothetical Applications (Non-Clinical Contexts):

Based on its chemical structure and properties, several hypothetical non-clinical applications can be envisioned:

High-Performance Polymer Additive: this compound could be used as a curing agent or cross-linker in thermosetting polymers, potentially leading to materials with enhanced thermal and mechanical properties suitable for demanding industrial environments.

Catalytic Ligand for Industrial Synthesis: Its ability to chelate metals could make it a valuable ligand in catalytic processes used in the petrochemical, fine chemical, or pharmaceutical intermediate industries, potentially offering improved efficiency or sustainability.

Metal Ion Scavenger in Industrial Processes: In applications requiring the removal or recovery of specific metal ions (e.g., in electroplating baths or mining operations), this compound-based adsorbents or extractants could offer a selective and efficient solution.

Component in Functional Coatings: Its incorporation into protective coatings could provide enhanced resistance to chemical attack or corrosion on metal surfaces in industrial machinery or infrastructure.

Precursor for Specialty Surfactants: Derivatization of this compound could yield novel surfactants with unique emulsifying or dispersing properties for use in agricultural formulations, industrial cleaning agents, or cosmetic bases.

The exploration of these non-clinical avenues for this compound represents a significant research gap, offering potential for innovation across various industrial sectors.

Q & A

Q. What are the foundational methodologies for characterizing Propoctamine’s molecular interactions in vitro?

Methodological Answer: Begin with in vitro assays such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities with target receptors. Validate results using spectroscopic techniques (e.g., NMR or X-ray crystallography) to resolve structural interactions. For reproducibility, standardize buffer conditions and control groups to minimize confounding variables . Pair these with systematic literature reviews to identify gaps in existing interaction studies, focusing on databases like PubMed and SciFinder (avoiding unreliable sources like BenchChem) .

Q. How can researchers design a robust literature review framework for this compound’s pharmacokinetic properties?

Methodological Answer: Adopt the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure queries. Example:

- Population: Rodent models (e.g., Sprague-Dawley rats).

- Intervention: this compound administration at varying doses.

- Comparison: Placebo or active comparator (e.g., existing antipsychotics).

- Outcome: Plasma half-life, bioavailability, CNS penetration.

- Time: Acute (24h) vs. chronic (4-week) exposure.

Use tools like PRISMA guidelines for systematic reviews and meta-analyses to synthesize data .

Q. What statistical approaches are recommended for preliminary dose-response studies of this compound?

Methodological Answer: Employ non-linear regression models (e.g., sigmoidal Emax) to estimate EC50 values. Use ANOVA with post-hoc Tukey tests for multi-dose comparisons. Ensure power analysis (α=0.05, β=0.2) to determine sample sizes, minimizing Type I/II errors. Open-source tools like R or Python’s SciPy are preferred for transparency .

Advanced Research Questions

Q. How can conflicting in vivo vs. in vitro efficacy data for this compound be reconciled?

Methodological Answer: Conduct a sensitivity analysis to identify variables causing discrepancies:

- In vitro limitations: Lack of metabolic enzymes (e.g., CYP450 isoforms) in cell cultures.

- In vivo confounders: Blood-brain barrier permeability or protein binding.

Validate using ex vivo models (e.g., brain slice assays) or transgenic animals expressing humanized metabolic pathways. Cross-reference findings with pharmacokinetic-pharmacodynamic (PK/PD) modeling .

Q. What experimental designs mitigate bias in this compound’s behavioral studies?

Methodological Answer: Implement double-blind, placebo-controlled trials with randomized allocation. Use standardized behavioral batteries (e.g., forced swim test for antidepressant efficacy) and automated scoring systems (e.g., EthoVision) to reduce observer bias. Pre-register protocols on platforms like OSF to ensure transparency . For translational relevance, include both sexes and age-stratified cohorts .

Q. How should researchers address this compound’s off-target effects in high-throughput screening (HTS)?

Methodological Answer: Apply orthogonal assays (e.g., counter-screens against unrelated targets like GPCRs or ion channels) to confirm specificity. Use cheminformatics tools (e.g., SwissTargetPrediction) to predict off-target interactions. For hit validation, combine HTS with CRISPR-based gene knockout models to isolate primary targets .

Data Contradiction & Validation

Q. What strategies resolve discrepancies between computational predictions and empirical data for this compound’s binding sites?

Methodological Answer: Perform molecular dynamics simulations (e.g., GROMACS) to assess docking pose stability under physiological conditions. Validate with alanine-scanning mutagenesis of predicted binding residues. Publish negative results in repositories like Zenodo to reduce publication bias .

Q. How can meta-analyses improve the reliability of this compound’s clinical trial data?

Methodological Answer: Aggregate data using random-effects models to account for heterogeneity. Assess bias via funnel plots and Egger’s regression. Stratify analyses by study quality (e.g., Jadad score) and patient demographics. Open-access platforms like Cochrane Library facilitate reproducible workflows .

Ethical & Methodological Rigor

Q. What ethical frameworks apply to this compound research involving vulnerable populations (e.g., psychiatric patients)?

Methodological Answer: Adhere to NIH guidelines for informed consent, emphasizing capacity assessment in cognitively impaired participants. Establish a Data Safety Monitoring Board (DSMB) for interim analyses. Use REDCap for secure, HIPAA-compliant data collection .

Q. How can researchers optimize this compound’s synthesis for purity without industrial-scale resources?

Methodological Answer: Adopt small-batch protocols with HPLC purification (≥95% purity). Characterize intermediates via LC-MS and NMR. For yield optimization, use design-of-experiment (DoE) approaches (e.g., Taguchi methods) to test variables like temperature, solvent polarity, and catalyst ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.